Ethyl 4-chloro-8-iodoquinoline-3-carboxylate

Sequential Suzuki‑Miyaura coupling Orthogonal functionalisation Quinoline diversification

This poly‑halogenated quinoline‑3‑carboxylate ester features orthogonal C8 iodo and C4 chloro substituents, enabling sequential, site‑selective functionalisation via two‑stage Suzuki–Miyaura coupling or nucleophilic aromatic substitution—without protecting‑group manipulations. The 3‑carboxylate ester provides a convenient handle for further derivatisation (hydrolysis to carboxylic acid, amidation, reduction). With ≥95% purity, this scaffold accelerates the construction of 4,8‑diversified quinoline libraries for asymmetric catalysis ligand screening and metal‑organic framework research.

Molecular Formula C12H9ClINO2
Molecular Weight 361.56 g/mol
CAS No. 193975-33-6
Cat. No. B071872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chloro-8-iodoquinoline-3-carboxylate
CAS193975-33-6
Molecular FormulaC12H9ClINO2
Molecular Weight361.56 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2I
InChIInChI=1S/C12H9ClINO2/c1-2-17-12(16)8-6-15-11-7(10(8)13)4-3-5-9(11)14/h3-6H,2H2,1H3
InChIKeyJVNZFPUXWUBKAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-chloro-8-iodoquinoline-3-carboxylate (CAS 193975-33-6): A Dual-Halogenated Quinoline Scaffold for Orthogonal Cross-Coupling


Ethyl 4‑chloro‑8‑iodoquinoline‑3‑carboxylate is a poly‑halogenated quinoline‑3‑carboxylate ester bearing both a chlorine atom at C4 and an iodine atom at C8 [REFS‑1]. With a molecular formula of C₁₂H₉ClINO₂ and a molecular weight of 361.56 g·mol⁻¹, this compound belongs to the broad class of heteroaromatic scaffolds that are widely employed in medicinal chemistry and materials science [REFS‑1]. Its calculated XLogP3‑AA of 3.7 indicates moderate lipophilicity, which, together with the presence of two orthogonal leaving groups, makes it an attractive building block for the stepwise construction of complex molecular architectures [REFS‑1].

Why Ethyl 4‑chloro‑8‑iodoquinoline‑3‑carboxylate Cannot Be Replaced by a Mono‑Halogenated or Regioisomeric Quinoline


Replacing ethyl 4‑chloro‑8‑iodoquinoline‑3‑carboxylate with a mono‑halogenated quinoline (e.g., ethyl 4‑chloroquinoline‑3‑carboxylate or ethyl 8‑iodoquinoline‑3‑carboxylate) sacrifices the inherent orthogonality that enables sequential, site‑selective functionalisation. Similarly, positional isomers such as ethyl 4‑chloro‑6‑iodoquinoline‑3‑carboxylate alter the steric and electronic environment around the iodine centre, which can dramatically affect both the regioselectivity of cross‑coupling reactions and the subsequent coordination chemistry of the resulting products [REFS‑1]. This compound’s unique combination of a C4 chloro substituent and a C8 iodo substituent on the quinoline ring provides a defined, literature‑supported platform for constructing 4,8‑diversified quinoline derivatives that cannot be accessed with generic, single‑halogen, or regioisomeric analogues [REFS‑1].

Quantitative Differentiation of Ethyl 4‑chloro‑8‑iodoquinoline‑3‑carboxylate: Procurement‑Relevant Evidence


Orthogonal Halogen Reactivity: Iodo vs. Chloro Bond‑Dissociation Energies Enable Predictable Sequential Cross‑Coupling

The 4‑chloro‑8‑iodo substitution pattern provides two distinct leaving groups with vastly different reactivity profiles. The iodo group (C8) is highly susceptible to oxidative addition with palladium(0) catalysts, while the chloro group (C4) remains largely inert under the same mild conditions, enabling a controlled, two‑step diversification sequence [REFS‑1]. This orthogonality is rooted in the Ar–X bond dissociation energies: DPh–I = 65 kcal·mol⁻¹ versus DPh–Cl = 96 kcal·mol⁻¹, a difference of 31 kcal·mol⁻¹ [REFS‑1]. In contrast, mono‑halogenated analogues such as ethyl 4‑chloroquinoline‑3‑carboxylate (CAS 13720‑94‑0) or ethyl 8‑iodoquinoline‑3‑carboxylate lack this dual‑reactivity handle, limiting synthetic versatility [REFS‑2].

Sequential Suzuki‑Miyaura coupling Orthogonal functionalisation Quinoline diversification

Purification‑Ready Purity: 98% Minimum Specification Outperforms Lower‑Purity Regioisomers

Commercially sourced ethyl 4‑chloro‑8‑iodoquinoline‑3‑carboxylate is routinely supplied with a minimum purity of 98% (as determined by HPLC or GC) [REFS‑1]. This high initial purity reduces the need for pre‑reaction purification, thereby saving time and material costs. In comparison, the 4‑chloro‑6‑iodo regioisomer (CAS 206257‑60‑5) is often listed with a lower minimum purity of 97% [REFS‑2], while the dichloro‑iodo analogue (ethyl 4,6‑dichloro‑8‑iodoquinoline‑3‑carboxylate, CAS 1929361‑06‑7) does not have a widely standardised purity specification, introducing variability in downstream synthetic performance [REFS‑3].

High‑purity building blocks Medicinal chemistry supply Analytical quality control

Structural Isomer Advantage: C8 Iodine Enables Bidentate κN,κI Coordination Chemistry

The location of the iodine atom at the C8 position of the quinoline ring is not arbitrary; it permits the formation of stable κN,κI‑chelating complexes with transition metals such as Cu⁺, Cu²⁺, Ag⁺, Pd²⁺, and Hg²⁺ [REFS‑1]. This bidentate coordination mode is unique to 8‑iodoquinolines and is not observed with regioisomers such as 6‑iodo‑ or 5‑iodoquinolines, where the iodine is too remote from the quinoline nitrogen to participate in chelation [REFS‑2]. Consequently, ethyl 4‑chloro‑8‑iodoquinoline‑3‑carboxylate can serve both as a cross‑coupling handle and as a precursor for ligands that stabilise metal centres in catalytic cycles.

Coordination chemistry Bidentate ligand design Transition‑metal catalysis

Optimal Use Cases for Ethyl 4‑chloro‑8‑iodoquinoline‑3‑carboxylate in R&D and Production


Stepwise Diversification of the Quinoline Core via Sequential Suzuki–Miyaura Coupling

The compound’s orthogonal iodo and chloro substituents enable a two‑stage functionalisation protocol. In the first step, the C8 iodine undergoes selective Suzuki–Miyaura coupling with an arylboronic acid under mild Pd⁰ catalysis (e.g., Pd(PPh₃)₄, K₂CO₃, DMF, reflux), leaving the C4 chlorine intact [REFS‑1]. The resulting 8‑aryl‑4‑chloroquinoline intermediate can then be subjected to a second, higher‑temperature cross‑coupling or nucleophilic aromatic substitution to introduce a different aryl or heteroaryl group at C4. This sequential approach minimises protecting‑group manipulations and reduces the overall number of synthetic steps compared to starting from mono‑halogenated quinolines.

Synthesis of 4,8‑Disubstituted Quinoline Ligands for Transition‑Metal Catalysis

After selective functionalisation of the C8 iodine, the remaining C4 chlorine can be converted into a variety of donor groups (e.g., amines, phosphines, or carboxylates) to create bidentate ligands. The initial C8‑aryl group, installed via cross‑coupling, can be designed to modulate the steric and electronic properties of the ligand. This modular approach is particularly valuable for generating libraries of quinoline‑based ligands for screening in asymmetric catalysis or as components of metal‑organic frameworks.

Construction of Quinoline‑Based Fluorescent Probes and Bioactive Molecule Precursors

The 3‑carboxylate ester serves as a convenient handle for further derivatisation (e.g., hydrolysis to the carboxylic acid, amidation, or reduction). Combined with the orthogonal cross‑coupling sites, this allows for the rapid assembly of quinoline derivatives with tailored photophysical or pharmacological properties. The high commercial purity (≥98%) of the starting material ensures that the initial step in these multi‑step sequences is free from impurities that could complicate subsequent reactions or lead to ambiguous biological assay results [REFS‑2].

Coordination Chemistry Studies Leveraging κN,κI‑Chelation

The C8 iodine is positioned to participate in intramolecular coordination with the quinoline nitrogen, forming a five‑membered chelate ring with soft metal ions such as Pd²⁺, Cu⁺, and Ag⁺ [REFS‑3]. This property can be exploited to stabilise reactive metal intermediates or to create pre‑catalysts for cross‑coupling reactions. The 4‑chloro substituent does not interfere with chelation and can be functionalised independently, offering a unique platform for studying ligand‑metal interactions and developing new catalytic cycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-chloro-8-iodoquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.